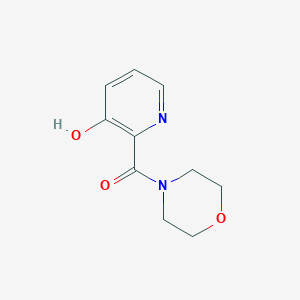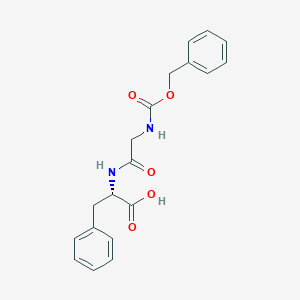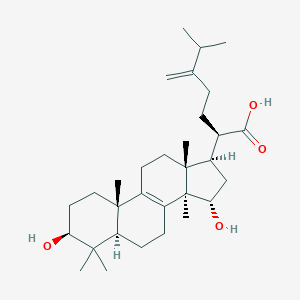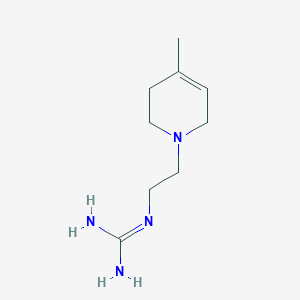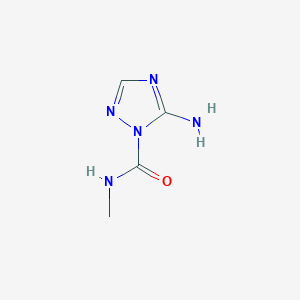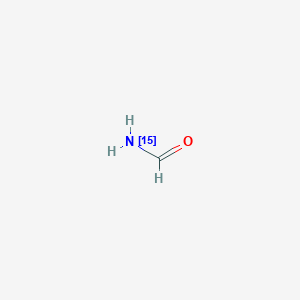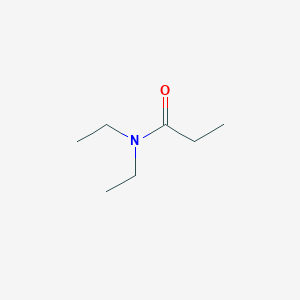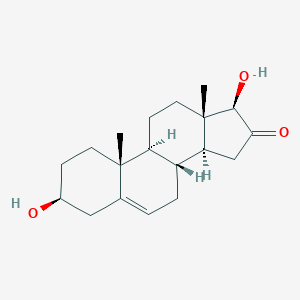
P-Methoxystilbene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of P-Methoxystilbene and related compounds involves various strategies, including palladium-catalyzed reactions, Heck reactions, and Suzuki cross-coupling reactions. For instance, hydroxystilbenes and their derivatives, including methoxystilbenes, can be synthesized through Heck reaction, demonstrating the versatility of palladium-catalyzed reactions in forming stilbene derivatives (Farina et al., 2007). Additionally, the synthesis of methoxy-substituted picenes highlights the effect of substitution on the electronic and crystal structures of stilbene derivatives (Mori et al., 2014).
Molecular Structure Analysis
The molecular structure of P-Methoxystilbene and its derivatives plays a crucial role in their chemical reactivity and physical properties. For example, the introduction of methoxy groups can influence the planarity of the molecular structure, affecting its electronic properties and interaction with other molecules (Murata et al., 2021).
Chemical Reactions and Properties
P-Methoxystilbene participates in various chemical reactions, reflecting its versatile chemical properties. Acid hydrolysis and demethylation reactions are common for modifying stilbene derivatives, altering their functional groups and consequently their chemical behavior (Winter, 1963).
Physical Properties Analysis
The physical properties of P-Methoxystilbene, such as solubility and photoluminescence, are influenced by its molecular structure. The introduction of methoxy groups affects the solubility and optical properties of stilbene derivatives, making them applicable in various fields such as organic electronics and photonics (Said et al., 2000).
Chemical Properties Analysis
The chemical properties of P-Methoxystilbene, including its reactivity and interaction with other chemical species, are essential for its applications in organic synthesis and material science. The electronic and steric effects of substituent groups play a significant role in its chemical behavior, influencing reactions such as polymerization and cross-coupling reactions (Lutsen et al., 1999).
Applications De Recherche Scientifique
Anti-Inflammatory Applications
- Scientific Field: Biomedical Science
- Summary of Application: P-Methoxystilbene, along with Pterostilbene and 4’-Methoxyresveratrol, has been studied for its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages .
- Methods of Application: The study involved stimulating RAW264.7 murine macrophages with LPS and treating them with P-Methoxystilbene. The researchers then measured the expression of inflammatory cytokines and the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways .
- Results: Both P-Methoxystilbene and 4’-Methoxyresveratrol significantly reduced LPS-induced nitric oxide release by inhibiting the inducible nitric oxide synthase mRNA expression. They also inhibited LPS-induced mRNA expression of inflammatory cytokines including monocyte chemoattractant protein (MCP)-1, interleukin (IL)-6 and IL-1β, and tumor necrosis factor α (TNF-α), and attenuated LPS-induced NF-κB activation by decreasing p65 phosphorylation .
Antioxidant and Anti-Proliferative Applications
- Scientific Field: Pharmacology
- Summary of Application: Stilbenes, including P-Methoxystilbene, are polyphenolic allelochemicals synthesized by plants that are now exploited in medicine for their antioxidant, anti-proliferative and anti-inflammatory properties .
Oral Administration Applications
- Scientific Field: Pharmacology
- Summary of Application: Methoxylated stilbenes, including P-Methoxystilbene, are argued to be better candidates for oral administration than hydroxylated stilbenes, such as resveratrol . This is because they share many biological activities but have better bioavailability .
Oral Administration Applications
- Scientific Field: Pharmacology
- Summary of Application: Methoxylated stilbenes, including P-Methoxystilbene, are argued to be better candidates for oral administration than hydroxylated stilbenes, such as resveratrol . This is because they share many biological activities but have better bioavailability .
Safety And Hazards
Orientations Futures
Stilbene derivatives, including P-Methoxystilbene, have potential applications as preservatives, antiseptics, and disinfectants . The solubility and stability of rhapontigenin, a methoxylated stilbene, were significantly improved, achieving a sevenfold increase in water solubility and maintaining more than 73% of the stilbene after three months . These findings could be of great interest for industries that aim to deliver novel bioactive compounds with higher solubility and lower degradation .
Propriétés
IUPAC Name |
1-methoxy-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYXLYCDZKRCAD-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Methoxystilbene | |
CAS RN |
1142-15-0, 1694-19-5 | |
| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Methoxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxystilbene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-methoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxystilbene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


